

use of maltose in the production of maltodextrins

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Maltose*

Cat. No.: *B056501*

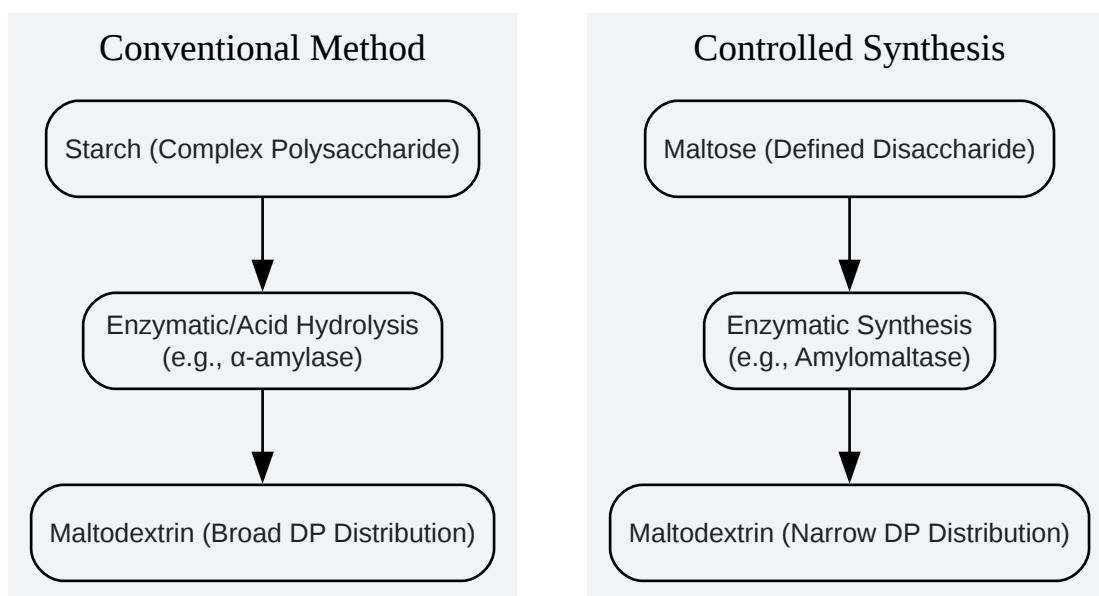
[Get Quote](#)

Application Note & Protocol

Topic: Controlled Synthesis of Maltodextrins Using **Maltose**: An Enzymatic Approach for Tailored Excipients and Functional Carbohydrates

Audience: Researchers, scientists, and drug development professionals.

Abstract


Maltodextrins, glucose polymers of varying chain lengths, are conventionally produced by the partial hydrolysis of starch, resulting in a product with a broad molecular weight distribution.[\[1\]](#) [\[2\]](#) While widely used, this heterogeneity can be a drawback for specialized applications in pharmaceuticals and functional foods where precise physicochemical properties are required. This application note details an alternative approach: the enzymatic synthesis of maltodextrins using **maltose** as a defined starting substrate. This method offers superior control over the degree of polymerization (DP) and, consequently, the Dextrose Equivalent (DE), enabling the production of tailored maltodextrins. We will explore the enzymatic principles, provide detailed laboratory-scale protocols for synthesis and characterization, and discuss the applications of these well-defined polymers in research and development.

Scientific Principles

Conventional Production vs. Controlled Synthesis

The industrial production of maltodextrin begins with starch (e.g., from corn, potato, or rice), a complex mixture of amylose and amylopectin.^{[2][3][4]} This starch is gelatinized and then subjected to partial hydrolysis using acids or, more commonly, enzymes like α -amylase.^{[5][6]} This process randomly cleaves the long glucose chains, yielding a mix of polymers with lengths typically ranging from 3 to 17 glucose units.^[7] The extent of this hydrolysis is measured by the Dextrose Equivalent (DE), which quantifies the percentage of reducing sugars present on a dry basis relative to pure dextrose (glucose).^[8] Maltodextrins are defined as having a DE between 3 and 20.^{[7][9]}

In contrast, synthesis from **maltose** (a disaccharide of two glucose units) utilizes enzymes that build longer chains from a simple, defined substrate. This "bottom-up" approach allows for more precise control over the final product's characteristics.

[Click to download full resolution via product page](#)

Caption: Conventional vs. Controlled Synthesis of Maltodextrin.

Key Enzymes in Maltose Polymerization

The synthesis of maltodextrins from **maltose** relies on enzymes capable of transglycosylation—the transfer of a glycosyl group from a donor to an acceptor molecule.

- Amylomaltase (EC 2.4.1.25): Also known as 4- α -glucanotransferase or D-enzyme, this is a key enzyme for this process. It catalyzes a "disproportionation" reaction. For example, it can take two molecules of maltotriose and convert them into one molecule of maltopentaose and one molecule of glucose. When acting on **malto**se, it can generate glucose and a mixture of longer maltodextrins (maltotriose, maltotetraose, etc.).[10][11] This effectively elongates the glucose chains.
- Transglucosidase (EC 2.4.1.24): This enzyme transfers a glucose unit from a donor like **malto**se to an acceptor, but it often forms α -1,6 glycosidic bonds.[12][13] This can be used to create branched or isomalto-oligosaccharide (IMO)-rich maltodextrins with unique properties, such as altered digestibility and prebiotic potential.[14]

The Importance of Dextrose Equivalent (DE)

The DE value is the single most critical parameter for defining a maltodextrin's functional properties.[15] It has an inverse relationship with the average degree of polymerization (DP). A low DE signifies longer average polymer chains, while a high DE indicates shorter chains.[7] This directly influences the material's physical and sensory characteristics.

Dextrose Equivalent (DE)	Decreases	Increases	Low DE (3-10)	Longer Chains (High DP)	High Viscosity	Good Film-Forming	Low Sweetness	Low Hygroscopicity	Slower Digestion
<small>A measure of reducing sugar content, indicating the extent of starch hydrolysis. DE ranges from 3 to 20 for maltodextrins.</small>									
			High DE (10-20)	Shorter Chains (Low DP)	Low Viscosity	High Solubility	Slight Sweetness	High Hygroscopicity	Rapid Digestion

[Click to download full resolution via product page](#)

Caption: Relationship between Dextrose Equivalent and Maltodextrin Properties.

Table 1: Functional Properties of Maltodextrin by Dextrose Equivalent (DE)

Property	Low DE (3-10)	High DE (10-20)	Rationale
Average Molecular Weight	Higher	Lower	DE is inversely related to the degree of polymerization. ^[8]
Viscosity	Higher	Lower	Longer polymer chains entangle more, increasing solution viscosity. ^[6]
Solubility	Lower	Higher	Shorter chains are more readily solvated by water. ^[6]
Sweetness	None to very low	Slightly sweet	Sweetness increases with the concentration of shorter sugars. ^[7]
Hygroscopicity	Lower	Higher	More chain ends (reducing sugars) attract more water molecules. ^[6]
Browning Reaction	Lower	Higher	More reducing ends are available to participate in Maillard browning. ^[6]

| Energy Release | Slower, more sustained | Faster, more rapid | Shorter chains are more quickly digested and absorbed.^[15] |

Applications in Research and Drug Development

The ability to synthesize maltodextrins with a specific DE and narrow molecular weight distribution opens up numerous possibilities:

- Pharmaceutical Excipients: As binders and diluents in tablets and capsules, maltodextrins with specific DE values can precisely control tablet hardness, disintegration time, and drug release profiles.[16][17][18]
- Drug Delivery & Encapsulation: Low-DE maltodextrins are excellent film-formers and can be used to microencapsulate sensitive active pharmaceutical ingredients (APIs), protecting them from oxidation and controlling their release.[19][20][21]
- Biologic Stabilization: Used as cryoprotectants and lyoprotectants for stabilizing proteins, vaccines, and other biologics during freezing and drying processes.
- Functional Foods: Can be designed as specific carbohydrate sources in sports nutrition for controlled energy release or as fat replacers to modify texture and mouthfeel in low-calorie products.[3][22]

Protocols

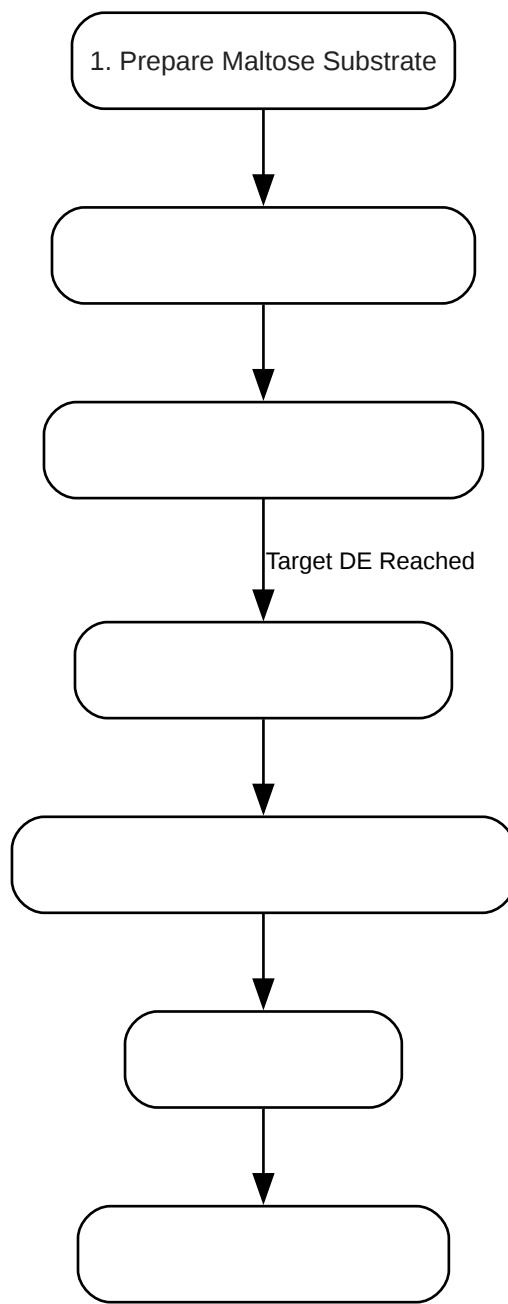
Protocol 1: Enzymatic Synthesis of Low-DE Maltodextrin from Maltose

This protocol describes the synthesis of a maltodextrin product using amylomaltase to polymerize **maltose**. The reaction is monitored and stopped to achieve a target DE.

Materials:

- **Maltose** monohydrate (High purity)
- Amylomaltase (e.g., from *Thermus aquaticus*, available from specialty enzyme suppliers)
- Sodium phosphate buffer (0.1 M, pH 6.5)
- Deionized water
- Heating magnetic stirrer
- Reaction vessel (e.g., jacketed glass reactor)
- pH meter and thermometer

- Cold ethanol (95-100%)
- Centrifuge and tubes
- Freeze-dryer or vacuum oven


Procedure:

- **Substrate Preparation:** Prepare a 30% (w/v) **maltose** solution by dissolving 300 g of **maltose** monohydrate in deionized water, bringing the final volume to 1 L with sodium phosphate buffer. **Causality:** A high substrate concentration drives the enzymatic reaction towards polymerization.
- **Reaction Setup:** Place the **maltose** solution in the reaction vessel and bring the temperature to 60°C while stirring. Ensure the pH is stable at 6.5. **Causality:** This temperature and pH are optimal for many thermostable amylomaltases, ensuring high enzyme activity.
- **Enzyme Addition:** Add amylomaltase to the solution. A starting concentration of 10-20 units per gram of **maltose** is recommended. Start timing the reaction immediately.
- **Reaction Monitoring:** At set time points (e.g., 0, 1, 2, 4, 8 hours), withdraw a small aliquot (approx. 1 mL) of the reaction mixture. Immediately boil the aliquot for 5 minutes to denature the enzyme and stop the reaction. This sample will be used for DE analysis (Protocol 3.2). **Causality:** Boiling provides a rapid and effective method to halt enzymatic activity, preserving the carbohydrate profile at that specific time point.
- **Reaction Termination:** Once the desired DE value is reached (as determined by your monitoring), terminate the entire batch reaction by heating the vessel to 95-100°C for 15 minutes.
- **Purification:**
 - Cool the reaction mixture to room temperature.
 - Slowly add 3 volumes of cold ethanol while stirring vigorously. This will precipitate the longer-chain maltodextrins while leaving glucose and unreacted **maltose** in the solution.

- Allow the mixture to stand at 4°C for at least 4 hours to complete precipitation.
- Centrifuge the mixture at 4000 x g for 20 minutes to pellet the precipitated maltodextrin.
- Discard the supernatant and wash the pellet with a 70% ethanol solution, then centrifuge again.
- Drying: Resuspend the final pellet in a minimal amount of deionized water and dry the product using a freeze-dryer or a vacuum oven at 60°C until a constant weight is achieved. The result is a fine white powder.

Protocol 2: Characterization of Synthesized Maltodextrin

This protocol validates the product from Protocol 3.1 by determining its DE value and sugar profile.

[Click to download full resolution via product page](#)

Caption: Experimental Workflow for Maltodextrin Synthesis and Characterization.

A. Dextrose Equivalent (DE) Determination (Lane-Eynon Method)

The Lane-Eynon titration is a classic method for determining the concentration of reducing sugars.^[8] It is based on the reduction of a known quantity of copper(II) sulfate in Fehling's solution by the reducing sugars in the sample.

Materials:

- Fehling's Solution A (Copper(II) sulfate) and B (Potassium sodium tartrate and NaOH)
- Standard dextrose solution (1% w/v)
- Methylene blue indicator
- Synthesized maltodextrin sample
- Burette, flasks, hot plate

Procedure:

- Standardization: Accurately pipette 10 mL of mixed Fehling's solution (5 mL A + 5 mL B) into a flask. Titrate with the standard dextrose solution while boiling until the blue color disappears and a faint red precipitate of copper(I) oxide forms. Record the volume of dextrose solution used (this is the "factor").
- Sample Analysis: Prepare a 1% (w/v) solution of the synthesized maltodextrin.
- Titration: Repeat the titration process using the maltodextrin solution instead of the standard dextrose. Record the volume required.
- Calculation: $DE = (\text{Volume of Dextrose} / \text{Volume of Sample}) \times (\text{Concentration of Dextrose} / \text{Concentration of Sample}) \times 100$

B. Sugar Profile Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is used to determine the molecular weight distribution (i.e., the relative amounts of glucose (G1), **maltose** (G2), maltotriose (G3), etc.).
[\[23\]](#)[\[24\]](#)[\[25\]](#)

Instrumentation & Conditions:

- System: HPLC with a Refractive Index (RI) detector.
- Column: A carbohydrate analysis column (e.g., Aminex HPX-87C or similar).

- Mobile Phase: Degassed, deionized water.
- Flow Rate: 0.6 mL/min.
- Column Temperature: 80-85°C.
- Sample Preparation: Dissolve the synthesized maltodextrin in the mobile phase to a concentration of 10 mg/mL and filter through a 0.45 µm syringe filter.

Procedure:

- Calibration: Prepare a series of standards for glucose (G1), **maltoose** (G2), maltotriose (G3), etc. Inject each standard to determine its retention time and create a calibration curve.
- Sample Injection: Inject the prepared maltodextrin sample.
- Analysis: Identify and quantify the peaks in the sample chromatogram by comparing them to the standards. The resulting profile will show the distribution of different polymer lengths, providing a detailed picture of the product's composition beyond the average DE value.

Troubleshooting

Issue	Possible Cause(s)	Suggested Solution(s)
Reaction is too slow or does not proceed	Incorrect pH or temperature; Inactive enzyme; Presence of inhibitors.	Verify pH and temperature are optimal for the specific enzyme. Use a fresh batch of enzyme. Ensure all glassware is clean and free of potential inhibitors like heavy metals.
Final DE value is too high (over-hydrolysis)	Reaction time was too long; Enzyme concentration was too high.	Perform a time-course experiment to determine the optimal reaction time. Reduce the amount of enzyme used.
Final DE value is too low	Reaction stopped prematurely; Insufficient enzyme activity; Substrate concentration too low.	Increase reaction time. Increase enzyme concentration. Ensure substrate concentration is high enough to favor polymerization.
Low yield after precipitation	Product is too soluble in ethanol (average DP is too low); Insufficient precipitation time/temp.	Use a higher ratio of ethanol (e.g., 4 volumes). Ensure ethanol is cold and allow for longer precipitation time at 4°C.

References

- Maltodextrin - Wikipedia. (n.d.). Wikipedia.
- Elchemy. (2025, January 23).
- Parikh, A., et al. (2014). A REVIEW ON APPLICATIONS OF MALTODEXTRIN IN PHARMACEUTICAL INDUSTRY. International Journal of Pharmacy and Biological Sciences, 4(4), 67-74.
- Mondstar. (2025, August 14). Maltodextrin Used For: Applications Across Different Industries. Mondstar.
- Foodchem. (2015, July 9). Applications and Uses of Maltodextrin. Foodchem.
- WebMD. (2025, October 28).

- Shafi Gluco Chem. (2021, March 17). Applications Of Maltodextrins In Pharmaceuticals Industry. Shafi Gluco Chem.
- Dextrose equivalent - Wikipedia. (n.d.). Wikipedia.
- Carborocket. (2025, January 18).
- Carbs Fuel. (n.d.). Maltodextrin. Carbs Fuel.
- A&B Ingredients. (2025, June 18). Dextrose Vs.
- Rawplex. (2024, March 16).
- biolla Chemicals. (2025, May 12). Top 5 Use Cases for Our High-Purity Maltodextrin. biolla Chemicals.
- Cargill. (n.d.). Maltodextrins | Cargill Pharmaceutical. Cargill.
- Hofman, D. L., et al. (2016). Nutrition, Health, and Regulatory Aspects of Digestible Maltodextrins. *Critical Reviews in Food Science and Nutrition*, 56(12), 2091-2100.
- Zhang, Y., et al. (2025, February 21). Maltodextrin Production: Challenges and Advances in Enzymatic and Metabolic Synthesis for Controlled Polymerization of Degree.
- Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (Eds.). (n.d.). Maltodextrin. In *Handbook of Pharmaceutical Excipients*.
- da Silva, R. C. S. N., et al. (2018). Industrial Maltodextrin Production and Impacts on Dryer and Product Performance. *Journal of Food Process Engineering*, 41(8), e12902.
- Szmelman, S., et al. (1976). The Maltodextrin System of *Escherichia coli*: Metabolism and Transport. *Journal of Bacteriology*, 125(1), 128-137.
- Li, H., et al. (2015). Enhancement of glucose production from maltodextrin hydrolysis by optimisation of saccharification process using mixed enzymes. *International Journal of Food Science & Technology*, 50(1), 124-130.
- Sringarm, K., et al. (2024, August 26). Quantitative and qualitative evaluation of maltodextrin products in the industry using near-infrared spectroscopy. *International Journal of Food Science & Technology*.
- Zhengzhou Dingsheng Machine Manufacturing Co.,Ltd. (n.d.). Glucose, **Maltose** and Maltodextrin Production Line.
- Gerasimova, J., et al. (2024, June 18). Role of MalQ Enzyme in a Reconstructed **Maltose**/Maltodextrin Pathway in *Actinoplanes* sp. SE50/110. *International Journal of Molecular Sciences*, 25(12), 6699.
- Słomińska, L., et al. (n.d.). ENZYMATIC HYDROLYSIS OF MALTODEXTRIN INTO **MALTOSE** SYRUP IN A CONTINUOUS MEMBRANE REACTOR. *Polish Journal of Food and Nutrition Sciences*.
- Inforain. (2025, August 19).
- Shodex. (n.d.). Analysis of Maltodextrin (VN-50 4D). Shodex.
- Moreno, F. J., et al. (1999). Determination of maltodextrins in enteral formulations by three different chromatographic methods.

- Le Breton, G., et al. (2015). Enzymes Required for Maltodextrin Catabolism in *Enterococcus faecalis* Exhibit Novel Activities. *Journal of Bacteriology*, 197(14), 2347-2357.
- Amano Enzyme Inc. (n.d.). Oligosaccharides. Amano Enzyme Inc.
- Shaikh, A. (n.d.). Maltodextrins - Anas Shaikh - 13FET1006 [PPTX]. Slideshare.
- Poutanen, K., et al. (1991). Procedure for producing maltodextrins and starch and **maltose** syrups containing cyclodextrins.
- Kaneko, T., et al. (2000). Enzymatically Produced Maltodextrin with Different Linkage Mode and Its Effect on Blood Glucose Elevation. *Journal of Nutritional Science and Vitaminology*, 46(4), 181-186.
- Shodex. (n.d.). Analysis of Maltodextrin (2) (VG-25 4D). Shodex.
- da Costa, M. P., et al. (2017). Development of HPLC-ELSD method for determination of maltodextrin in raw milk. *Food Chemistry*, 217, 34-39.
- FAO. (n.d.). glucosidase from *aspergillus niger* expressed in. FAO Knowledge Repository.
- Song, K. M., et al. (2010). Transglycosylation properties of maltodextrin glucosidase (MalZ) from *Escherichia coli* and its application for synthesis of a nigerose-containing oligosaccharide.
- ResearchGate. (2025, August 7). Production of long-chain isomaltooligosaccharides from maltotriose using the thermostable amyloamaltase and transglucosidase enzymes | Request PDF.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. tandfonline.com [tandfonline.com]
- 2. yasmintrading.com [yasmintrading.com]
- 3. Maltodextrin in Food Processing: Advantages and Uses [elchemistry.com]
- 4. Nutrition, Health, and Regulatory Aspects of Digestible Maltodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. xdspraydryer.com [xdspraydryer.com]
- 6. Maltodextrins - Anas Shaikh - 13FET1006 | PPTX [slideshare.net]
- 7. Maltodextrin - Wikipedia [en.wikipedia.org]

- 8. Dextrose equivalent - Wikipedia [en.wikipedia.org]
- 9. bio-starch.com [bio-starch.com]
- 10. The Maltodextrin System of Escherichia coli: Metabolism and Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of MalQ Enzyme in a Reconstructed Maltose/Maltodextrin Pathway in Actinoplanes sp. SE50/110 [mdpi.com]
- 12. Oligosaccharides-Amano Enzyme Inc. [amano-enzyme.com]
- 13. openknowledge.fao.org [openknowledge.fao.org]
- 14. Enzymatically Produced Maltodextrin with Different Linkage Mode and Its Effect on Blood Glucose Elevation [jstage.jst.go.jp]
- 15. carborocket.com [carborocket.com]
- 16. ijpbs.com [ijpbs.com]
- 17. cargill.com [cargill.com]
- 18. drugshouce.cn-bj.ufileos.com [drugshouce.cn-bj.ufileos.com]
- 19. mondstar.com [mondstar.com]
- 20. glucochem.com [glucochem.com]
- 21. biollachemicals.com [biollachemicals.com]
- 22. What Is Maltodextrin? [webmd.com]
- 23. academic.oup.com [academic.oup.com]
- 24. scite.ai [scite.ai]
- 25. Development of HPLC-ELSD method for determination of maltodextrin in raw milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [use of maltose in the production of maltodextrins]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b056501#use-of-maltose-in-the-production-of-maltodextrins>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com